Moexipril-d3

Description

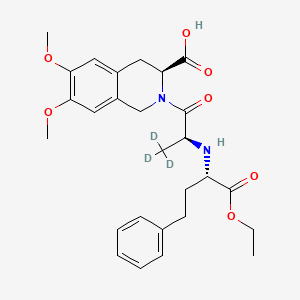

Structure

3D Structure

Properties

Molecular Formula |

C27H34N2O7 |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

(3S)-6,7-dimethoxy-2-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i2D3 |

InChI Key |

UWWDHYUMIORJTA-LMBXQCNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Moexipril-d3: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Moexipril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical Structure and Properties

Moexipril is a prodrug that is converted in the body to its active form, moexiprilat. This compound is a stable, isotopically labeled version of Moexipril, primarily utilized as an internal standard in quantitative bioanalytical assays. The exact position of the three deuterium atoms on the Moexipril structure can vary depending on the synthesis route. However, they are typically located on a metabolically stable position of the molecule to ensure co-elution with the unlabeled analyte and to prevent isotopic exchange.

Table 1: Physicochemical Properties of Moexipril

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄N₂O₇ | --INVALID-LINK-- |

| Molecular Weight | 498.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 103775-10-6 | --INVALID-LINK-- |

| Melting Point | Not available | |

| Solubility | Soluble in methanol and ethanol. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₁D₃N₂O₇ | |

| Molecular Weight | 501.6 g/mol (approx.) | |

| IUPAC Name | Deuterated (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| CAS Number | Not available | |

| Melting Point | Not available | |

| Solubility | Similar to Moexipril |

Mechanism of Action: ACE Inhibition

Moexipril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1] Moexipril itself is a prodrug and is hydrolyzed in the liver to its active metabolite, moexiprilat.[2] Moexiprilat is a potent, non-sulfhydryl ACE inhibitor.[3][4]

By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation (widening of blood vessels) and reduced aldosterone secretion, leading to a decrease in blood pressure.[4][5]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, moexiprilat increases the levels of bradykinin, which further contributes to the blood pressure-lowering effect.[4][6]

Below is a diagram illustrating the signaling pathway of Moexipril's mechanism of action.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of Moexipril in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response.

General Experimental Workflow for Quantification of Moexipril using this compound

The following is a generalized workflow for the analysis of Moexipril in a biological matrix. Specific parameters will need to be optimized for the particular instrumentation and matrix used.

Detailed Methodological Considerations

Sample Preparation: The goal of sample preparation is to extract Moexipril and this compound from the biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): Acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The analytes partition into the organic layer, which is then separated and evaporated.

-

Solid-Phase Extraction (SPE): The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of Moexipril and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.6 mL/min is typical.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Moexipril and this compound and then monitoring a specific product ion for each.

-

Moexipril MRM transition: m/z 499.3 -> [Specific product ion]

-

This compound MRM transition: m/z 502.3 -> [Corresponding product ion]

-

-

Data Analysis: The peak area ratio of the analyte (Moexipril) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Moexipril in the unknown samples.

Synthesis of Moexipril

A known synthetic route for Moexipril involves the coupling of two key intermediates. A general outline of the synthesis is as follows:

-

Synthesis of the tetrahydroisoquinoline moiety: This heterocyclic component is typically synthesized from a substituted phenethylamine derivative through a series of reactions including cyclization and functional group manipulations.

-

Synthesis of the side chain: The N-acylated amino acid ester side chain is prepared separately.

-

Coupling and Deprotection: The two intermediates are then coupled together, followed by deprotection steps to yield the final Moexipril product.

The synthesis of this compound would involve the use of a deuterated starting material in one of the key steps of the synthesis of either the tetrahydroisoquinoline core or the side chain.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Moexipril in biological matrices. Its use as an internal standard in LC-MS/MS assays allows for reliable pharmacokinetic and clinical studies of this important antihypertensive drug. This guide provides a foundational understanding of the chemical properties, mechanism of action, and analytical applications of this compound for researchers in the pharmaceutical sciences.

References

- 1. Moexipril - Wikipedia [en.wikipedia.org]

- 2. Moexipril Acyl-beta-D-glucuronide | C33H42N2O13 | CID 46782388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Moexipril-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Moexipril-d3, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. The incorporation of deuterium at the terminal methyl group of the alanine moiety offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis. This document details the synthetic pathway, based on established chemical principles, and outlines the necessary analytical techniques for characterization.

Introduction to Moexipril and Isotopic Labeling

Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure.[1] Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used. The increased mass of deuterium can alter the metabolic fate of a drug, and its distinct spectroscopic signature makes it an invaluable tracer in analytical studies. This compound, with a molecular formula of C27H31D3N2O7, contains three deuterium atoms on the methyl group of the alanine fragment.

Synthetic Pathway of this compound

The synthesis of this compound follows the general synthetic route of Moexipril, with the key modification being the use of a deuterated precursor, L-Alanine-3,3,3-d3. This isotopically labeled amino acid is commercially available from various suppliers.

The overall synthesis can be conceptualized as a multi-step process involving the coupling of two key intermediates: a deuterated dipeptide side chain and a tetrahydroisoquinoline moiety.

Key Precursors

-

L-Alanine-3,3,3-d3: The source of the isotopic label.

-

Ethyl 2-bromo-4-phenylbutanoate: The precursor for the N-terminal portion of the dipeptide side chain.

-

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The core heterocyclic structure of Moexipril.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Postulated Experimental Protocol

Synthesis of the Deuterated Dipeptide Intermediate

-

Alkylation: L-Alanine-3,3,3-d3 is reacted with ethyl 2-bromo-4-phenylbutanoate in the presence of a suitable base (e.g., sodium carbonate or triethylamine) in an appropriate solvent (e.g., acetonitrile or dimethylformamide). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is purified by column chromatography on silica gel to yield the deuterated dipeptide intermediate.

Coupling with the Tetrahydroisoquinoline Moiety

-

Peptide Coupling: The purified deuterated dipeptide intermediate is coupled with (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)). The reaction is carried out in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)).

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with dilute acid and base to remove unreacted starting materials and coupling reagents. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Analytical Characterization

The successful synthesis of this compound must be confirmed by a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the incorporation of deuterium. The molecular weight of this compound is expected to be approximately 501.59 g/mol , which is three mass units higher than that of unlabeled Moexipril (498.57 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 1: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |

| Moexipril | C₂₇H₃₄N₂O₇ | 499.2444 |

| This compound | C₂₇H₃₁D₃N₂O₇ | 502.2632 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the alanine moiety will be absent or significantly reduced in intensity. ¹³C NMR spectroscopy can also be used to confirm the carbon skeleton of the molecule.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter. This can be determined by mass spectrometry by analyzing the relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species.

Signaling Pathway of Moexipril's Mechanism of Action

Moexipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). The following diagram illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Moexiprilat.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Moexiprilat.

Conclusion

The synthesis of this compound is a valuable process for obtaining a stable isotope-labeled internal standard and a tool for advanced pharmacological research. The synthetic strategy relies on the incorporation of the commercially available L-Alanine-3,3,3-d3 into the established synthetic route for Moexipril. Careful execution of the synthetic steps and thorough analytical characterization are essential to ensure the quality and purity of the final product. This guide provides a foundational understanding for researchers and drug development professionals to undertake the synthesis and application of this important molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Moexipril and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and experimental analysis of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril, and its deuterated analog, Moexipril-d5.

Core Mechanism of Action: Moexipril

Moexipril is a non-sulfhydryl containing prodrug that is used for the treatment of hypertension.[1][2] Its therapeutic effects are mediated by its active metabolite, moexiprilat.

Conversion to Moexiprilat

Following oral administration, moexipril is rapidly but incompletely absorbed and then converted to moexiprilat through the hydrolysis of its ethyl ester group.[3][4] This conversion is primarily carried out by carboxyesterases in the liver and gastrointestinal mucosa.[5] Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than moexipril itself.[1][6]

Inhibition of Angiotensin-Converting Enzyme (ACE)

Moexiprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][6] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][6] By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to several physiological effects:

-

Vasodilation: Decreased angiotensin II levels result in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By lowering angiotensin II levels, moexiprilat indirectly reduces aldosterone secretion, which in turn decreases sodium and water retention.[1]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][4] Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the antihypertensive effect of moexipril.[2]

The overall effect is a lowering of blood pressure.[1][2]

Signaling Pathway

The mechanism of action of Moexipril can be visualized through the following signaling pathway:

Deuterated Analog: Moexipril-d5

Moexipril-d5 is a deuterated analog of Moexipril where the five hydrogen atoms on the phenyl ring of the 3-phenylpropyl group are replaced with deuterium.[5][7]

Structure of Moexipril-d5

The deuteration occurs on the terminal phenyl group, as depicted below.

Mechanism of Action and Pharmacokinetics of Moexipril-d5

The mechanism of action of Moexipril-d5 is expected to be identical to that of Moexipril, as the deuteration does not alter the pharmacophore responsible for ACE inhibition. The primary utility of Moexipril-d5 is as an internal standard for the quantification of Moexipril in biological samples using mass spectrometry.[2][7]

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at or near the site of deuteration.[8] Moexipril is primarily metabolized by hydrolysis of its ester group to form moexiprilat.[3][4] While some ACE inhibitors undergo partial metabolism by cytochrome P450 (CYP) enzymes, this is not the primary metabolic pathway for Moexipril.[9] The deuteration on the phenyl ring is not at a primary site of metabolism. Therefore, it is unlikely that this specific deuteration would significantly alter the pharmacokinetic profile of Moexipril in a therapeutically meaningful way. No published studies were found that directly compare the pharmacokinetics or pharmacodynamics of Moexipril-d5 with Moexipril.

Quantitative Data

The following tables summarize the key quantitative data for Moexipril and its active metabolite, Moexiprilat.

Table 1: Pharmacodynamic Data

| Compound | Target | IC50 | Reference |

| Moexiprilat | Angiotensin-Converting Enzyme (ACE) | 2.1 nM | [10] |

Table 2: Pharmacokinetic Parameters

| Parameter | Moexipril | Moexiprilat | Reference |

| Bioavailability | - | ~13% | [6] |

| Tmax | - | ~1.5 hours | [6] |

| Half-life (t1/2) | ~1 hour | 2-9 hours | [4] |

| Protein Binding | ~90% | ~50% | [3] |

| Volume of Distribution | - | ~183 L | [6] |

| Clearance | ~441 mL/min | ~232 mL/min | [6] |

Experimental Protocols

In Vitro ACE Inhibition Assay (Based on Cushman and Cheung Method)

This protocol describes a common method for determining the ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).[11][12][13]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-histidyl-leucine (HHL)

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

-

Test compound (e.g., Moexiprilat)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a solution of HHL (e.g., 5 mM) in borate buffer.

-

Prepare various concentrations of the test compound in borate buffer.

-

-

Enzymatic Reaction:

-

In a test tube, mix a volume of the test compound solution (or buffer for control) with the HHL solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the ACE solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 1 M HCl.

-

-

Extraction of Hippuric Acid:

-

Extract the hippuric acid (the product of the enzymatic reaction) from the aqueous solution using ethyl acetate.

-

Centrifuge to separate the layers and carefully collect the ethyl acetate (upper) layer.

-

-

Quantification:

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the residue in a known volume of distilled water or buffer.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

HPLC Method for the Quantification of Moexipril and Moexiprilat

This protocol outlines a general approach for the simultaneous determination of Moexipril and Moexiprilat in biological samples by High-Performance Liquid Chromatography (HPLC).[14][15]

Materials and Equipment:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient may need to be optimized.

-

Moexipril and Moexiprilat reference standards

-

Internal standard (e.g., Moexipril-d5 or another ACE inhibitor)

-

Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma or other biological matrix, add the internal standard.

-

Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and either inject directly or evaporate and reconstitute in the mobile phase.

-

Alternatively, use a solid-phase extraction (SPE) method for sample clean-up and concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of aqueous buffer and organic solvent. For example, a gradient could start with a higher proportion of aqueous buffer and ramp up the organic solvent concentration.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210-282 nm) or MS detection for higher sensitivity and specificity.

-

Injection Volume: Typically 20 µL.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of Moexipril and Moexiprilat, along with a fixed concentration of the internal standard.

-

Analyze the calibration standards using the HPLC method to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Analyze the prepared samples and determine the concentrations of Moexipril and Moexiprilat by interpolating their peak area ratios from the calibration curve.

-

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Moexipril - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Moexipril-d5 (hydrochloride) | C27H35ClN2O7 | CID 66545293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihypertensive activity [bio-protocol.org]

- 12. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

- 13. etflin.com [etflin.com]

- 14. researchgate.net [researchgate.net]

- 15. ptfarm.pl [ptfarm.pl]

Stability and Storage of Moexipril-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for Moexipril-d3 are not extensively available in the public domain. This guide is compiled based on available data for the non-deuterated form, Moexipril hydrochloride, and general scientific principles regarding the stability of deuterated compounds. The information provided herein should be used as a reference and supplemented with in-house stability studies for this compound.

Introduction

Moexipril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor moexiprilat, used in the treatment of hypertension. This compound is a deuterated analog of Moexipril, often used as an internal standard in pharmacokinetic studies. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known stability profile of Moexipril and discusses the potential impact of deuteration on its stability.

Stability Profile of Moexipril

Forced degradation studies on Moexipril hydrochloride have been conducted to understand its intrinsic stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies provide insights into the potential degradation pathways and help in the development of stability-indicating analytical methods.

Moexipril has been found to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions.[1][2] It is, however, relatively stable under thermal stress.[1][2]

Summary of Forced Degradation Studies on Moexipril

The following table summarizes the conditions and outcomes of forced degradation studies performed on Moexipril hydrochloride.

| Stress Condition | Reagents and Conditions | Observations | Reference |

| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 48 hours | Significant degradation observed. | [2] |

| Base Hydrolysis | 0.1 N NaOH, reflux at 80°C for 48 hours | Significant degradation observed. | [2] |

| Neutral Hydrolysis | Water, reflux at 80°C for 72 hours | Degradation observed. | [2] |

| Oxidation | 3%, 6%, and 30% H₂O₂ at room temperature for 7 days | Significant degradation observed. | [2] |

| Photolysis | Exposure to UV light | Degradation observed. | [1][2] |

| Thermal Stress | 80°C | Stable. | [1][2] |

Potential Impact of Deuteration on Stability

Deuterium is a stable isotope of hydrogen. The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of chemical reactions that involve the cleavage of this bond.

In the context of drug stability, deuteration at a site susceptible to metabolic or chemical degradation can enhance the stability of the molecule. While specific studies on this compound are lacking, it is plausible that its stability profile may be similar to or slightly better than that of Moexipril, especially concerning metabolic degradation pathways. However, for non-metabolic degradation such as hydrolysis, the effect of deuteration may be less pronounced.

Recommended Storage Conditions

Based on the available information for Moexipril hydrochloride and general best practices for handling deuterated compounds, the following storage conditions are recommended for this compound:

-

Temperature: Store at controlled room temperature, between 15°C and 30°C (59°F and 86°F).[3] Some sources may recommend refrigerated storage (2-8°C) for long-term stability, which is a common practice for analytical standards.

-

Light: Protect from light. Store in a light-resistant container.

-

Moisture: Store in a dry place. Protect from moisture and humidity.[4]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies, based on the literature for Moexipril. These can be adapted for this compound.

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Reflux the solution at 80°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Reflux the solution at 80°C for a specified period.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Reflux the solution at 80°C for a specified period.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3%, 6%, or 30% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and/or sunlight for a specified duration. A control sample should be kept in the dark.

-

Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.

Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is typically used to analyze the stressed samples.

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).[1][2]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[5]

-

Column Temperature: 25°C.[2]

Visualizations

Degradation Pathway of Moexipril

The following diagram illustrates the potential degradation pathways of Moexipril, leading to the formation of its major degradation products. It is presumed that this compound would follow a similar pathway.

Caption: Presumed degradation pathway of Moexipril.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting stability studies of a drug substance like this compound.

Caption: Workflow for stability testing.

Relationship Between Storage Conditions and Degradation

The following diagram illustrates the logical relationship between key storage parameters and the rate of degradation of a sensitive compound like this compound.

Caption: Factors influencing degradation rate.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Moexipril-d3: A Technical Guide

This technical guide provides a comprehensive overview of the available solubility data for Moexipril-d3. Due to the limited direct experimental data on the deuterated form, this document primarily relies on the solubility information for Moexipril and its hydrochloride salt, as the solubility of isotopically labeled compounds is generally considered to be very similar to their unlabeled counterparts.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for formulation and experimental design.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the known solubility of Moexipril and its hydrochloride salt in various solvents. It is important to note the discrepancies in reported water solubility, which may be attributable to differences in experimental conditions or the specific salt form used.

| Solvent | Compound Form | Concentration | Temperature | Notes |

| Water (Distilled) | Moexipril Hydrochloride | ~10% w/v | Room Temperature | Soluble.[2] |

| Water | Moexipril Hydrochloride | Insoluble | Not Specified | [3] |

| Water | Moexipril | 5.85e-03 g/L | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Moexipril Hydrochloride | 20 mg/mL | Not Specified | [3] |

| Dimethylformamide | Moexipril Hydrochloride | Freely Soluble | Not Specified | [5] |

| Sodium Hydroxide Solution | Moexipril Hydrochloride | Freely Soluble | Not Specified | [5] |

| n-Butylamine | Moexipril Hydrochloride | Freely Soluble | Not Specified | [5] |

| Ethanol | Moexipril Hydrochloride | Insoluble | Not Specified | [3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, where the concentration of the dissolved solute is at its maximum. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Steps

-

Preparation:

-

Precisely weigh an amount of this compound that is in excess of its expected solubility.

-

Add the compound to a sealed container (e.g., a glass vial) with a accurately measured volume of the desired solvent.

-

-

Equilibration:

-

Place the sealed container in a mechanical shaker or agitator.

-

Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the experiment.

-

Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[7] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by measuring the concentration at different time points until it plateaus.[7]

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved solids to sediment.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a filter that does not adsorb the solute.

-

-

Analysis:

-

Dilute the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

Replicates:

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[7]

-

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts involved in solubility determination, the following diagrams are provided.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Factors Influencing the Solubility of a Pharmaceutical Compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DailyMed - MOEXIPRIL HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

The Use of Moexipril-d3 as a Tracer in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Moexipril-d3, a stable isotope-labeled version of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, as a tracer in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope tracers is a powerful technique in drug development, offering a safe and precise way to investigate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][2] This guide will cover the metabolic pathway of Moexipril, detailed experimental protocols for conducting tracer studies using this compound, quantitative pharmacokinetic data, and visualizations of key processes.

Introduction to Moexipril and Stable Isotope Labeling

Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat.[3][4][5] Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[4][5] By inhibiting ACE, moexiprilat leads to vasodilation and a reduction in blood pressure.[3][6] Moexipril is used for the treatment of hypertension.[4][5][6]

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts but have a slightly higher mass, which allows them to be distinguished and quantified by mass spectrometry.[1] this compound is a deuterated form of Moexipril, making it an ideal tracer for metabolic studies.[2] Unlike radioactive isotopes, stable isotopes are non-toxic and do not pose a radiation risk, making them safe for use in clinical trials.[1]

Metabolic Pathway of Moexipril

Moexipril undergoes in-vivo biotransformation to its pharmacologically active form, moexiprilat, through the cleavage of its ethyl ester group.[3][6] This hydrolysis is primarily carried out by carboxyesterases in the liver and other tissues.[4] Both moexipril and moexiprilat can be further metabolized to diketopiperazine derivatives. The primary route of elimination is through feces and urine.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of moexipril and its active metabolite, moexiprilat, in humans. This data is derived from studies with the unlabeled drug and serves as a baseline for what can be expected in a tracer study.

Table 1: Pharmacokinetic Parameters of Moexipril

| Parameter | Value | Reference |

| Bioavailability | ~13% (as moexiprilat) | [8] |

| Tmax (fasting) | 0.6 - 1.5 hours | [9] |

| Protein Binding | ~50% (moexiprilat) | [8] |

| Elimination Half-life | ~1 hour | [4] |

| Clearance | 441 mL/min | [8] |

Table 2: Pharmacokinetic Parameters of Moexiprilat

| Parameter | Value | Reference |

| Tmax | 1.5 - 2 hours | [4] |

| Elimination Half-life | 2 - 9 hours (biphasic) | [4] |

| AUC (15 mg dose, fasting) | 203 - 215 ng·h/mL | [10] |

| Cmax (15 mg dose, fasting) | 69.2 - 70.8 ng/mL | [10] |

Experimental Protocols for a this compound Tracer Study

Study Design

A typical study design would involve the co-administration of a therapeutic dose of unlabeled moexipril and a tracer dose of this compound to healthy volunteers. Blood and urine samples would be collected at predetermined time points to measure the concentrations of moexipril, this compound, moexiprilat, and the corresponding deuterated moexiprilat.

Sample Preparation

-

Plasma: To 500 µL of human plasma, add an internal standard (e.g., benazepril or a different deuterated analog of moexipril not used as the tracer).[5]

-

Perform liquid-liquid extraction with 2 mL of ethyl acetate.[5]

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of the labeled and unlabeled analytes.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient elution using a mixture of methanol and 0.1% formic acid in water.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) would be used to monitor the specific mass transitions for each analyte:

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for a drug metabolism study using a stable isotope-labeled tracer like this compound.

Conclusion

The use of this compound as a tracer in drug metabolism studies provides a safe and effective method for elucidating the pharmacokinetics and metabolic fate of moexipril. By leveraging the power of stable isotope labeling and modern bioanalytical techniques like LC-MS/MS, researchers can gain valuable insights into the ADME properties of this important antihypertensive drug. The methodologies and data presented in this guide offer a solid foundation for the design and execution of such studies, ultimately contributing to a more comprehensive understanding of moexipril's clinical pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moexipril shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moexipril: Package Insert / Prescribing Information [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Lack of a pharmacokinetic interaction between moexipril and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Moexipril in Human Plasma using Moexipril-d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of moexipril and its active metabolite, moexiprilat, in human plasma using a stable isotope-labeled internal standard, Moexipril-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of moexipril.

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, moexiprilat.[1][3][4] Moexiprilat is a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor substance angiotensin II.[1][3] Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[1]

Accurate and reliable quantification of moexipril and moexiprilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Signaling Pathway of Moexipril

Caption: Mechanism of action of moexipril.

Experimental Workflow

Caption: Workflow for moexipril quantification.

Experimental Protocols

Materials and Reagents

-

Moexipril hydrochloride reference standard

-

This compound internal standard

-

Moexiprilat reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC system: Waters ACQUITY UPLC or equivalent

-

Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of moexipril and moexiprilat by dissolving the appropriate amount of each reference standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working standard solutions at various concentrations for the calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

LC-MS/MS Method

UPLC Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 | |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Moexipril | 499.4 | 234.2 |

| Moexiprilat | 471.3 | 206.2 |

| This compound | 502.4 | 237.2 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Quantitative Data

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Moexipril | 0.2 - 200 | > 0.99 |

| Moexiprilat | 0.5 - 500 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Moexipril | Low | < 10 | 90-110 | < 10 | 90-110 |

| Medium | < 10 | 90-110 | < 10 | 90-110 | |

| High | < 10 | 90-110 | < 10 | 90-110 | |

| Moexiprilat | Low | < 10 | 90-110 | < 10 | 90-110 |

| Medium | < 10 | 90-110 | < 10 | 90-110 | |

| High | < 10 | 90-110 | < 10 | 90-110 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Moexipril | > 85 | < 15 |

| Moexiprilat | > 85 | < 15 |

| This compound | > 85 | < 15 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of moexipril and its active metabolite moexiprilat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for demanding applications in clinical and pharmaceutical research.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Moexipril in Human Plasma Using Moexipril-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension. Accurate and reliable quantification of moexipril in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed protocol for a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of moexipril in human plasma. The method utilizes a stable isotope-labeled internal standard, Moexipril-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation technique, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

-

Moexipril hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Human Plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

2. Standard and Internal Standard Stock Solutions Preparation

-

Moexipril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Moexipril hydrochloride and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent to a final concentration of 50 ng/mL.

3. Sample Preparation

A simple protein precipitation method is employed for the extraction of moexipril and the internal standard from human plasma.

-

Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 50 ng/mL this compound internal standard working solution to all samples except the blank.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 20% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 20% B in 0.1 min, equilibrate for 1.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Moexipril: 499.3 → 234.2; this compound: 502.3 → 237.2 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for specific instrument (typically 20-30 eV) |

| Declustering Potential (DP) | Optimized for specific instrument (typically 60-80 V) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation Data

The developed method was validated according to regulatory guidelines. The following parameters were assessed:

Table 2: Summary of Method Validation Results

| Parameter | Result |

| Linearity | |

| Calibration Curve Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision & Accuracy | |

| LLOQ (0.5 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |

| LQC (1.5 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |

| MQC (75 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |

| HQC (150 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |

| Matrix Effect | Normalized IS-corrected matrix factor between 0.85 and 1.15 |

| Recovery | Consistent and reproducible across LQC, MQC, and HQC levels |

| Stability | Stable in plasma for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Moexipril.

Caption: Logical relationship of the LC-MS/MS system for Moexipril analysis.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of moexipril in human plasma using this compound as the internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision over a wide dynamic range. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies.

Application Note: High-Throughput Analysis of Moexipril in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Moexipril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Moexipril-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a protein precipitation (PPT) protocol, making it suitable for high-throughput bioanalytical laboratories. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and therapeutic drug monitoring of Moexipril.

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Accurate and precise measurement of Moexipril concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for a high-throughput protein precipitation method for the extraction of Moexipril and this compound from human plasma, followed by their simultaneous determination by LC-MS/MS.

Experimental

Materials and Reagents

-

Moexipril hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Formic Acid (FA), LC-MS grade

-

Human Plasma (K2-EDTA)

-

Deionized Water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: C18, 50 x 2.1 mm, 1.8 µm or equivalent

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Moexipril hydrochloride and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

Working Standard Solutions:

-

Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol: Protein Precipitation (PPT)

-

Aliquoting: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the this compound working internal standard solution (100 ng/mL). For calibration curve samples, add 25 µL of the appropriate Moexipril working standard solution. For blank samples, add 25 µL of 50:50 (v/v) acetonitrile:water.

-

Vortexing: Vortex all samples for 10 seconds.

-

Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.0 min: 20-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-20% B

-

2.6-3.5 min: 20% B

-

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Moexipril: Q1 m/z 499.3 -> Q3 m/z 234.2

-

This compound: Q1 m/z 502.3 -> Q3 m/z 237.2

-

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Moexipril in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 1.

Table 1: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |

| LQC | 1.5 | 5.2 | 98.7 | 6.5 | 101.2 |

| MQC | 75 | 4.1 | 101.5 | 5.3 | 99.8 |

| HQC | 150 | 3.5 | 99.2 | 4.8 | 100.7 |

Extraction Recovery and Matrix Effect: The extraction recovery of Moexipril and the matrix effect were assessed at LQC and HQC levels. The results are presented in Table 2.

Table 2: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 1.5 | 92.5 | 96.8 |

| HQC | 150 | 94.1 | 98.2 |

The high extraction recovery and minimal matrix effect demonstrate the effectiveness of the protein precipitation method for this analysis. The use of this compound as an internal standard effectively compensates for any minor variations.

Workflow Diagrams

Caption: Workflow diagram of the protein precipitation sample preparation protocol.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Moexipril in human plasma. The protein precipitation sample preparation protocol is high-throughput and provides excellent recovery and minimal matrix effects. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies of Moexipril.

Application Notes and Protocols for In Vitro Metabolism of Moexipril-d3 Using Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

The following table summarizes hypothetical quantitative data for the metabolism of Moexipril-d3 to Moexiprilat-d3 in human liver microsomes. These values are illustrative and would need to be determined experimentally.

| Parameter | Value | Units | Conditions |

| Substrate Concentration | 1 | µM | Human Liver Microsomes (0.5 mg/mL), 37°C |

| Incubation Time | 60 | min | - |

| Moexiprilat-d3 Formed | 250 | pmol/mg protein/min | - |

| Apparent Km | 50 | µM | - |

| Apparent Vmax | 500 | pmol/mg protein/min | - |

Metabolic Pathway

Moexipril is converted to its pharmacologically active metabolite, moexiprilat, through hydrolysis of the ethyl ester group.[3][4] This reaction is catalyzed by carboxylesterases present in the liver and other tissues.[2]

Caption: Metabolic conversion of this compound to Moexiprilat-d3.

Experimental Protocols

In Vitro Incubation with Liver Microsomes

This protocol outlines the procedure for incubating this compound with human liver microsomes to assess its metabolic stability and metabolite formation.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Tris-HCl buffer

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Collection: Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and Moexiprilat-d3

This protocol describes the analytical method for the quantification of this compound and its metabolite, Moexiprilat-d3. A study by Kalasz et al. utilized HPLC with UV and mass specific detection for moexipril and moexiprilat.[3] A rapid and sensitive LC-MS/MS method has also been developed for the quantification of moexipril in human plasma.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte and metabolite.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion > Product ion

-

Moexiprilat-d3: Precursor ion > Product ion

-

Internal Standard (e.g., a structurally similar deuterated compound): Precursor ion > Product ion

-

Data Analysis:

Quantify the concentrations of this compound and Moexiprilat-d3 by constructing a calibration curve using standards of known concentrations.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for an in vitro metabolism study of this compound using liver microsomes.

Caption: Workflow for this compound in vitro metabolism study.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moexipril - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Moexipril-d3 in Hypertension Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3][4] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[3][4] Moexiprilat is approximately 1,000 times more potent than moexipril in inhibiting ACE.[4] Moexipril-d3 is the deuterated form of moexipril and serves as an essential tool in hypertension research, primarily as an internal standard for the accurate quantification of moexipril and its active metabolite, moexiprilat, in biological matrices.[5] This document provides detailed application notes and protocols for the use of this compound in hypertension research, focusing on bioanalytical methods and in vivo experimental models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Moexipril exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4] Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By inhibiting ACE, moexiprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[4]

Application Notes: Use of this compound in Bioanalytical Methods

This compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to moexipril, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

Key Advantages of Using this compound as an Internal Standard:

-

Accuracy and Precision: Corrects for variations in sample preparation and instrument response.

-

Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard prevents interference from endogenous compounds.

-

Reliability: Ensures robust and reproducible quantification of moexipril and moexiprilat in complex biological matrices such as plasma, serum, and urine.[6][7]

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of Moexipril and Moexiprilat

| Parameter | Moexipril | Moexiprilat | Reference |

|---|---|---|---|

| Bioavailability | Low (incompletely absorbed) | ~13% (active form) | [3][4] |

| Tmax (Time to Peak Plasma Concentration) | - | 1.5 - 2 hours | [3] |

| Elimination Half-life | ~1 hour | 2 - 9 hours | [3] |

| Protein Binding | - | ~50% |[4] |

Table 2: In Vitro Inhibitory Potency (IC50) of Moexiprilat

| Enzyme Source | IC50 (nM) | Reference |

|---|---|---|

| Guinea Pig Serum ACE | 2.6 | [5] |

| Purified Rabbit Lung ACE | 4.9 | [5] |

| Rat Plasma ACE | 1.75 |[5] |

Table 3: Antihypertensive Efficacy of Moexipril in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg/day) | Duration | Plasma ACE Inhibition (1h post-dose) | Plasma ACE Inhibition (24h post-dose) | Reference |

|---|---|---|---|---|

| 10 | 1 day | 98% | 56% | [8] |

| 0.1 - 30 | 4 weeks | Dose-dependent | - |[8] |

Experimental Protocols

Protocol 1: Quantification of Moexipril in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the quantitative analysis of moexipril in rat plasma, a critical procedure in preclinical pharmacokinetic and pharmacodynamic studies.

Materials:

-

Rat plasma samples

-

Moexipril analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ethyl acetate, HPLC grade

-

Deionized water

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of moexipril and this compound in methanol.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of moexipril into blank rat plasma.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of this compound working solution (as internal standard).

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitor the following transitions:

-

Moexipril: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) -> Product ion (Q3)

-

Moexiprilat: Precursor ion (Q1) -> Product ion (Q3)

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

-

Data Analysis:

-

Quantify moexipril and moexiprilat concentrations in unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve.

-

Protocol 2: In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical in vivo study to evaluate the blood pressure-lowering effects of moexipril in a genetically hypertensive rat model.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihypertensive effect of angiotensin I-converting enzyme inhibitory peptides from a sesame protein hydrolysate in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moexipril - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Moexipril-d3 in LC-MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moexipril-d3 as an internal standard to overcome matrix effects in the LC-MS/MS analysis of Moexipril.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Moexipril?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, Moexipril, due to co-eluting components from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[2][3] Ion suppression, the more common effect, occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1] This can compromise the sensitivity, precision, and accuracy of the assay.[4]

Q2: Why is this compound recommended as an internal standard for Moexipril analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative bioanalysis.[5] Because this compound is chemically identical to Moexipril, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q3: Can I use a different internal standard, like a structural analog, instead of this compound?

A3: While structural analogs like Benazepril have been used for Moexipril analysis, they are not ideal.[6] Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte. If the analog elutes in a region with a different matrix effect profile than Moexipril, it will not accurately compensate for the signal variability, potentially leading to biased results.[5] Deuterated internal standards like this compound are considered the gold standard for mitigating matrix effects.

Q4: How can I qualitatively assess if my sample matrix is causing ion suppression for Moexipril?